5-(1,1,2-Trifluoroethyl)pyridine-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1,2-trifluoroethyl)pyridine-3-carboxylic acid is a fluorinated organic compound that features a pyridine ring substituted with a trifluoroethyl group and a carboxylic acid group. The presence of fluorine atoms in the structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable pyridine derivative reacts with a trifluoroethylating agent under controlled conditions . The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity 5-(1,1,2-trifluoroethyl)pyridine-3-carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
5-(1,1,2-trifluoroethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
Scientific Research Applications
5-(1,1,2-trifluoroethyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the trifluoroethyl group can mimic other functional groups.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(1,1,2-trifluoroethyl)pyridine-3-carboxylic acid involves its interaction with molecular targets through the trifluoroethyl group. This group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may inhibit specific enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid
- 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Uniqueness
5-(1,1,2-trifluoroethyl)pyridine-3-carboxylic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties compared to other trifluoromethyl-substituted compounds. This uniqueness makes it valuable in applications where specific interactions with biological or chemical targets are required .
Properties
CAS No. |
2913278-65-4 |
---|---|
Molecular Formula |
C8H6F3NO2 |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
5-(1,1,2-trifluoroethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2/c9-4-8(10,11)6-1-5(7(13)14)2-12-3-6/h1-3H,4H2,(H,13,14) |
InChI Key |
FRDGLDLMLSFQAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C(CF)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.